5-Nitro-6-amino-1,10-phenanthroline

Description

Structure

3D Structure

Properties

IUPAC Name |

6-nitro-1,10-phenanthrolin-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N4O2/c13-9-7-3-1-5-14-10(7)11-8(4-2-6-15-11)12(9)16(17)18/h1-6H,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPDWWTWQUVUMJH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C3C=CC=NC3=C2N=C1)[N+](=O)[O-])N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20578170 |

Source

|

| Record name | 6-Nitro-1,10-phenanthrolin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20578170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168646-53-5 |

Source

|

| Record name | 6-Nitro-1,10-phenanthrolin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20578170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical properties of 5-Nitro-6-amino-1,10-phenanthroline

An In-Depth Technical Guide to the Physicochemical Properties of 5-Nitro-6-amino-1,10-phenanthroline

Prepared by: Gemini, Senior Application Scientist

Introduction

1,10-Phenanthroline is a heterocyclic organic compound renowned for its rigid, planar structure and its potent ability to act as a bidentate chelating ligand for a vast array of metal ions.[1] This foundational scaffold has given rise to a multitude of derivatives, each tailored with specific functional groups to modulate its electronic, steric, and chemical properties. Among these, this compound (NAF) emerges as a compound of significant interest.

The strategic placement of an electron-withdrawing nitro (-NO2) group and an electron-donating amino (-NH2) group on adjacent positions of the phenanthroline core creates a unique electronic environment. This substitution pattern not only influences the ligand's basicity and coordination behavior but also imparts chromophoric properties that are highly valuable in analytical applications.[2] This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals, offering an in-depth exploration of the synthesis, structural characteristics, and key physicochemical properties of this compound. We will delve into the causality behind its behavior, provide field-proven experimental protocols, and ground all claims in authoritative references.

Molecular and Structural Properties

The fundamental characteristics of a molecule are dictated by its structure. For this compound, these features are pivotal to its function as both a chemical reagent and a building block for more complex systems.

1.1. Core Structure and Formula

-

Chemical Formula: C₁₂H₈N₄O₂

-

Molecular Weight: 240.22 g/mol [3]

-

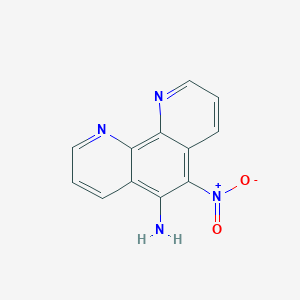

Systematic Name: 5-Nitro-1,10-phenanthrolin-6-amine

The molecule consists of the tricyclic 1,10-phenanthroline framework with an amino group at the 6-position and a nitro group at the 5-position.

Caption: 2D representation of the NAF molecule.

1.2. Crystal Structure and Molecular Geometry X-ray diffraction studies reveal critical details about the solid-state conformation of this compound.

-

Planarity and Dihedral Angle: The core phenanthroline ring system is largely planar. However, due to steric hindrance, the nitro group is twisted out of this plane, with a reported dihedral angle of 23.75°.

-

Hydrogen Bonding: The molecule's structure is stabilized by both intramolecular and intermolecular hydrogen bonds.

-

Intramolecular: Hydrogen bonds exist between the amino group's hydrogen and an oxygen of the adjacent nitro group (N—H⋯O), as well as between a nearby carbon-hydrogen bond and a nitro oxygen (C—H⋯O).

-

Intermolecular: In the crystal lattice, molecules are linked into chains along the[4] axis via a network of N—H⋯N, C—H⋯N, and C—H⋯O hydrogen bonds. This extensive hydrogen bonding network influences the compound's solubility and thermal properties.

-

Synthesis Pathway

The synthesis of this compound is typically achieved from commercially available 1,10-phenanthroline or its derivatives. A common and logical pathway involves the nitration of a suitable phenanthroline precursor followed by a nucleophilic substitution or reduction step. The synthesis of the precursor, 5-nitro-1,10-phenanthroline, is well-documented and involves the direct nitration of 1,10-phenanthroline using a mixture of fuming nitric acid and concentrated sulfuric acid at elevated temperatures.[5] Subsequent amination would yield the final product.

Caption: Generalized synthetic workflow for NAF.

Core Physicochemical Properties

The utility of NAF in research and development is rooted in its distinct physicochemical properties. These characteristics have been quantified through various analytical techniques.

3.1. Solubility Profile The solubility of NAF is a critical parameter for its application, particularly in designing analytical assays. Experimental observations indicate that NAF has limited solubility in many common organic solvents.

-

Poorly Soluble In: Chloroform, acetone, ethyl acetate, ether, methanol, dichloromethane.[2]

-

Moderately Soluble In: Ethyl alcohol is a suitable medium for complex formation reactions, indicating moderate solubility.[2]

-

Good Solubility In: Dimethyl sulfoxide (DMSO) is reported to be a better solvent, although it may not always be practical for certain applications.[2]

This solubility profile is consistent with its rigid, aromatic structure and the extensive intermolecular hydrogen bonding present in its solid state.

3.2. Acid-Base Properties The basicity of the two nitrogen atoms in the phenanthroline ring is a defining feature of its coordination chemistry. The presence of the nitro and amino groups modulates this basicity.

-

Predicted pKa: The predicted pKa value for this compound is approximately 3.96 .[3]

This value reflects the influence of the electron-withdrawing nitro group, which lowers the basicity of the heterocyclic nitrogens compared to unsubstituted 1,10-phenanthroline.[1] This property is crucial as it dictates the pH range in which the ligand can effectively chelate metal ions. For instance, in highly acidic solutions, protonation of the nitrogen atoms will compete with metal ion coordination.

3.3. Thermal Properties While a specific melting point for this compound is not readily available in the cited literature, the melting point of its direct precursor, 5-nitro-1,10-phenanthroline, is well-established at 202-204 °C .[6][7] It is expected that the addition of the amino group and the potential for different crystal packing due to hydrogen bonding would result in a distinct, likely higher, melting point for the title compound.

3.4. Electrochemical Properties The electrochemical behavior of NAF is of interest for the development of electrochemical sensors. While direct cyclic voltammetry data for the free NAF ligand is sparse, studies on the closely related 5-amino-1,10-phenanthroline (aphen) and its metal complexes provide significant insight. The amino group is electrochemically active and can be irreversibly oxidized at a high positive potential.

-

Oxidative Potential: The oxidative electropolymerization of metal-aphen complexes is initiated by the oxidation of the aphen ligand at approximately +1.35 V (vs. Ag/AgCl).[8]

This indicates that the amino group on the NAF molecule is the primary site for oxidation, a process that can be exploited to immobilize the molecule or its metal complexes onto an electrode surface to create chemically modified electrodes.[9]

Spectroscopic and Analytical Applications

The most well-documented application of NAF is in the field of analytical chemistry, specifically for the spectrophotometric determination of iron(II).

4.1. UV-Visible Spectroscopy and Chelation NAF acts as a powerful chromogenic reagent for Fe(II). The underlying principle is the formation of a highly stable and intensely colored coordination complex.

-

Complex Formation: As a Lewis base, three molecules of NAF stoichiometrically coordinate with one Fe(II) ion (a Lewis acid) to form the tris-complex, [Fe(NAF)₃]²⁺.[2]

-

Molar Ratio: The molar ratio of Fe(II) to NAF in the complex is confirmed to be 1:3 .[10]

-

Absorption Maximum (λmax): The resulting orange-red iron(II) complex exhibits a strong absorbance in the visible region, with a maximum absorption peak at 520 nm .[2][10]

-

Molar Absorptivity (ε): The complex has a high molar absorptivity of 13,900 L mol⁻¹ cm⁻¹ , which contributes to the high sensitivity of the analytical method.[2]

The presence of the nitro (-NO2) chromophore and the amino (-NH2) auxochrome on the phenanthroline ring system enhances the color intensity of the resulting metal complex, making NAF a more sensitive reagent for iron determination compared to unsubstituted 1,10-phenanthroline.[2]

4.2. Data Summary Table

| Property | Value / Description | Reference(s) |

| Molecular Formula | C₁₂H₈N₄O₂ | [11] |

| Molecular Weight | 240.22 g/mol | [3] |

| Predicted pKa | 3.96 | [3] |

| Solubility | Poor in most organic solvents; moderate in ethanol; good in DMSO. | [2] |

| Fe(II) Complex λmax | 520 nm | [2][10] |

| Fe(II):Ligand Ratio | 1:3 | [10] |

| Molar Absorptivity (ε) | 13,900 L mol⁻¹ cm⁻¹ | [2] |

| Key Structural Feature | Dihedral angle of 23.75° between the phenanthroline ring and the nitro group. | [11] |

Experimental Protocol: Spectrophotometric Determination of Iron(II)

The following is a self-validating protocol derived from established methodologies for the quantitative analysis of Fe(II) using NAF. The causality for each step is explained to ensure robust and reproducible results.

5.1. Principle This method relies on the rapid formation of the stable, orange-red [Fe(NAF)₃]²⁺ complex in a buffered acidic medium. The absorbance of this complex at 520 nm is directly proportional to the concentration of Fe(II) in the sample, following the Beer-Lambert law.

5.2. Reagents and Solutions

-

NAF Reagent Solution: Prepare a saturated solution of NAF (approx. 107 µg/mL) in absolute ethanol. Causality: Ethanol is used as it provides sufficient solubility for the ligand while being compatible with aqueous samples.[2]

-

Standard Iron(II) Solution (25 µg/mL): Prepare by diluting a certified 1000 µg/mL Fe(II) stock solution. The working standard should be stabilized with a small amount of a reducing agent like hydroxylamine hydrochloride (e.g., 0.5% H₂NOH·HCl) to prevent oxidation to Fe(III). Causality: The reducing agent ensures that all iron remains in the Fe(II) state, which is the specific oxidation state that reacts with NAF to form the colored complex.[2]

-

Acetate Buffer (pH 4): Prepare by mixing appropriate volumes of 2 M acetic acid and 2 M sodium acetate. Causality: A pH of 3.4-4.5 is optimal for quantitative complex formation. Below this range, the reaction is slow, and above it, Fe(II) may precipitate as hydroxide.[2]

5.3. Workflow

Caption: Workflow for the spectrophotometric determination of Fe(II).

5.4. Step-by-Step Procedure

-

Calibration Standards: Into a series of 10 mL volumetric flasks, pipette aliquots of the 25 µg/mL standard Fe(II) solution to create final concentrations in the range of 0.1 to 4.0 µg/mL. Also prepare a blank flask containing only deionized water.

-

Sample Preparation: Pipette a known volume of the unknown sample into a separate 10 mL volumetric flask.

-

Buffering: To each flask (standards, blank, and unknown), add 2.0 mL of the pH 4 acetate buffer solution and swirl gently.

-

Reagent Addition: Add 5.0 mL of the NAF reagent solution to each flask.

-

Dilution: Dilute each flask to the 10 mL mark with deionized water, cap, and invert several times to mix thoroughly.

-

Incubation: Allow the solutions to stand for 210 minutes at 20°C for the color to develop completely and stabilize. Causality: This specific time and temperature are required to ensure the complexation reaction goes to completion, leading to maximum and stable absorbance readings.[10]

-

Measurement: Using a spectrophotometer, zero the instrument with the reagent blank. Measure the absorbance of each standard and the unknown sample at 520 nm.

-

Quantification: Plot a calibration curve of absorbance versus Fe(II) concentration for the standards. The curve should be linear (correlation coefficient r ≈ 0.9999).[2] Use the linear regression equation to calculate the concentration of Fe(II) in the unknown sample.

Conclusion

This compound is a highly functionalized ligand with a rich set of physicochemical properties. Its unique electronic structure, arising from adjacent nitro and amino substituents, makes it an exceptionally sensitive chromogenic reagent for iron(II) analysis. The detailed understanding of its solubility, pKa, and coordination chemistry, as outlined in this guide, is essential for its effective application. While its primary use has been in analytical chemistry, the presence of a reactive amino group opens avenues for its use in materials science for surface modification and in medicinal chemistry as a scaffold for developing novel therapeutic agents, building upon the known biological activities of other phenanthroline derivatives. Further research to experimentally determine its melting point and detailed electrochemical characteristics would provide a more complete profile of this versatile compound.

References

-

ResearchGate. (n.d.). Cyclic voltammogram of the electropolymerization of 5-amino-1, 10-phenanthroline iron(II). Retrieved from [Link]

-

Szabo, D., et al. (2020). Synthesis and Characterization of 1,10-Phenanthroline-mono-N-oxides. Molecules, 25(18), 4292. Available from: [Link]

-

Stenutz, R. (n.d.). 5-nitro-1,10-phenanthroline. Retrieved from [Link]

-

Brown, K. L., et al. (2020). Cyclic Voltammetric and Spectroelectrochemical Studies of Tris(5-amino-1,10-phenantroline)Iron(II) Polymer Films. International Journal of Electrochemical Science, 15, 10707-10722. Available from: [Link]

-

Senthil Kumar, S. M., et al. (2014). Electrochemical behavior of the 1,10-phenanthroline ligand on a multiwalled carbon nanotube surface and its relevant electrochemistry for selective recognition of copper ion and hydrogen peroxide sensing. Analytical Chemistry, 86(19), 9684-9691. Available from: [Link]

-

Forster, R. J., & O'Kelly, J. P. (2001). Synthesis, characterization and electrochemical polymerization of eight transition-metal complexes of 5-amino-1,10-phenanthroline. Journal of the Chemical Society, Dalton Transactions, (6), 823-829. Available from: [Link]

-

Demirhan, N., & Tuncel Elmali, F. (2003). Spectrophotometric Determination of Iron(II) with this compound. Turkish Journal of Chemistry, 27(3), 315-321. Available from: [Link]

-

Demirhan, N., & Tuncel Elmali, F. (2003). Spectrophotometric determination of iron(II) with 5- nitro-6-amino-1,10-phenanthroline. ResearchGate. Available from: [Link]

-

Neykov, M., et al. (2017). ANTIOXIDANT CAPACITY OF 1,10-PHENANTHROLINE, 5-AMINO-1,10-PHENANTHROLINE AND THEIR Pd-COMPLEXES. Journal of Chemical Technology and Metallurgy, 52(3), 442-447. Available from: [Link]

-

Oosthuizen, D., et al. (2019). 6-Nitro-1,10-phenanthrolin-5-amine. IUCrData, 4(8), x191011. Available from: [Link]

Sources

- 1. info.gfschemicals.com [info.gfschemicals.com]

- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 3. This compound CAS#: 168646-53-5 [m.chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. 5-Nitro-1,10-phenanthroline CAS#: 4199-88-6 [m.chemicalbook.com]

- 6. 5-Nitro-1,10-phenanthroline = 97 , crystalline 4199-88-6 [sigmaaldrich.com]

- 7. Synthesis, characterization and electrochemical polymerization of eight transition-metal complexes of 5-amino-1,10-phenanthroline - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 8. electrochemsci.org [electrochemsci.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. journal.uctm.edu [journal.uctm.edu]

5-Nitro-6-amino-1,10-phenanthroline solubility in ethanol and water

An In-Depth Technical Guide to the Solubility of 5-Nitro-6-amino-1,10-phenanthroline in Ethanol and Water

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic aromatic compound of significant interest in coordination chemistry and analytical sciences. Its derivatives have been explored for various applications, including as ligands in metal complexes for catalysis and as reagents in spectrophotometric analysis.[1][2][3][4] A fundamental yet critical parameter for the effective application of this compound is its solubility in various solvents. This technical guide provides a comprehensive overview of the solubility of this compound in two common laboratory solvents: ethanol and water. Understanding the principles governing its solubility and the methodologies to quantify it is paramount for researchers in designing experiments, preparing solutions, and interpreting results.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is dictated by its molecular structure and the intermolecular forces it can establish with a solvent. The structure of this compound features a large, rigid, and hydrophobic 1,10-phenanthroline backbone. This aromatic system contributes significantly to its nonpolar character.

Attached to this backbone are two functional groups with opposing electronic effects: a nitro group (-NO₂) and an amino group (-NH₂). The nitro group is strongly electron-withdrawing, while the amino group is electron-donating. Both groups are polar and capable of participating in hydrogen bonding, with the amino group acting as a hydrogen bond donor and the nitro group as a hydrogen bond acceptor.

In Water: Water is a highly polar protic solvent that forms an extensive hydrogen-bonding network. For a solute to dissolve in water, it must disrupt this network and form favorable interactions with water molecules. While the nitro and amino groups of this compound can engage in hydrogen bonding with water, the large, nonpolar phenanthroline ring system is hydrophobic. The energetic cost of creating a cavity in the water structure to accommodate this hydrophobic part is significant, leading to an expectation of low aqueous solubility.

In Ethanol: Ethanol (CH₃CH₂OH) is a polar protic solvent, but it is considerably less polar than water. Its structure includes a polar hydroxyl (-OH) group capable of hydrogen bonding and a nonpolar ethyl (-CH₂CH₃) group. This dual character allows ethanol to dissolve a wider range of compounds than water. The nonpolar part of ethanol can interact favorably with the aromatic phenanthroline backbone via van der Waals forces, while the hydroxyl group can form hydrogen bonds with the nitro and amino substituents. Consequently, this compound is expected to exhibit greater solubility in ethanol compared to water.

Reported Solubility Observations

Direct quantitative data on the solubility of this compound is scarce in the literature. However, qualitative descriptions and experimental contexts provide valuable insights. For instance, in the spectrophotometric determination of iron(II), it was noted that the complex formation with this compound (referred to as NAF in the study) was conducted in an ethyl alcohol medium due to its very weak solubility in other solvents like chloroform, acetone, and water.[3][4] The study also mentions the preparation of a saturated solution of the reagent in absolute ethanol at 20°C, further indicating that while it dissolves in ethanol, its solubility is finite.[3][4]

| Solvent | Reported Qualitative Solubility | Underlying Rationale |

| Water | Very weakly soluble / Insoluble | The large hydrophobic phenanthroline backbone dominates, leading to unfavorable interactions with the highly polar water structure. |

| Ethanol | Sparingly to moderately soluble | The combination of a nonpolar alkyl chain and a polar hydroxyl group in ethanol allows for favorable interactions with both the aromatic system and the polar functional groups of the solute. |

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, the following experimental protocol outlines a reliable method for its determination. This method is based on the principle of preparing a saturated solution and quantifying the concentration of the dissolved solute.

Objective: To determine the equilibrium solubility of this compound in ethanol and water at a specified temperature.

Materials:

-

This compound (high purity)

-

Absolute ethanol (analytical grade)

-

Deionized water (Type I)

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Volumetric flasks

-

Syringe filters (e.g., 0.22 µm PTFE for ethanol, 0.22 µm PVDF for water)

-

UV-Vis spectrophotometer

-

Cuvettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to separate vials containing known volumes of ethanol and water. The excess solid should be clearly visible.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C).

-

Allow the solutions to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation. This ensures that the dissolution process reaches equilibrium.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, dry vial. This step is crucial to remove any undissolved solid particles.

-

-

Quantification by UV-Vis Spectrophotometry:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

-

Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λ_max).

-

Generate a calibration curve by plotting absorbance versus concentration.

-

Accurately dilute the filtered saturated solution with the respective solvent to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample.

-

Use the calibration curve to determine the concentration of the diluted sample and then calculate the concentration of the original saturated solution, which represents the solubility.

-

Self-Validation:

-

To ensure equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility value should be constant once equilibrium is achieved.

-

The experiment should be performed in triplicate to ensure the reproducibility of the results.

Factors Influencing Solubility: A Conceptual Diagram

The dissolution of this compound is a complex interplay of factors related to the solute, the solvent, and their interactions. The following diagram illustrates these relationships.

Caption: Factors influencing the solubility of this compound.

Conclusion

The solubility of this compound is a critical parameter for its effective use in research and development. Based on its chemical structure and available literature, it exhibits poor solubility in water and better, albeit limited, solubility in ethanol. This behavior is a direct consequence of the interplay between its large hydrophobic aromatic core and its polar, hydrogen-bonding functional groups with the surrounding solvent molecules. For applications requiring precise concentrations, it is imperative for researchers to experimentally determine the solubility under their specific conditions using a robust and validated protocol as outlined in this guide.

References

-

Zeng, L. (1995). The Synthesis and Characterization of Novel 5,6-disubstituted 1,10-phenanthrolines. Eastern Illinois University. [Link]

-

Determining Solubility of Organic Compounds. (n.d.). Retrieved from [Link]

-

Experiment 1: Determination of Solubility Class. (n.d.). Retrieved from [Link]

-

5-Nitro-1,10-phenanthroline. (n.d.). PubChem. Retrieved from [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved from [Link]

-

Solubility of Organic Compounds. (2023). Athabasca University. Retrieved from [Link]

- Halcrow, M. A. (2002). Synthesis and characterization of 5,6-diamino-1,10-phenanthroline substituted anti-dichloroglyoxime and its complexes with cobalt(II), nickel(II), and copper(II). Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry, 32(8), 1361-1372.

-

Synthesis and Characterization of 1,10-Phenanthroline-mono-N-oxides. (2018). National Institutes of Health. Retrieved from [Link]

- Demirhan, N., & Tuncel Elmali, F. (2003). Spectrophotometric Determination of Iron(II) with this compound. Turkish Journal of Chemistry, 27(3), 315-322.

-

Demirhan, N., & Tuncel Elmali, F. (2003). Spectrophotometric determination of iron(II) with 5- nitro-6-amino-1,10-phenanthroline. ResearchGate. Retrieved from [Link]

-

Determination of Iron with 1,10-Phenanthroline. (n.d.). Retrieved from [Link]

Sources

- 1. scholars.eiu.edu [scholars.eiu.edu]

- 2. Synthesis, characterization and electrochemical polymerization of eight transition-metal complexes of 5-amino-1,10-phenanthroline - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 4. researchgate.net [researchgate.net]

Crystal structure of 5-Nitro-6-amino-1,10-phenanthroline

An In-Depth Technical Guide to the Crystal Structure of 5-Nitro-6-amino-1,10-phenanthroline: Synthesis, Structural Analysis, and Implications for Drug Development

Introduction

1,10-phenanthroline and its derivatives represent a cornerstone class of N,N'-bidentate ligands in coordination chemistry. Their rigid, planar aromatic structure allows them to form highly stable complexes with a vast array of transition metals.[1] This inherent stability has made these complexes valuable in fields ranging from catalysis and materials science to analytical chemistry.[1] In recent years, the focus has increasingly shifted towards their biomedical applications, where phenanthroline-based compounds have demonstrated significant potential as anticancer, antibacterial, and antiviral agents.[1][2]

This guide focuses on a particularly significant derivative: this compound. The strategic placement of a strong electron-withdrawing nitro group and an electron-donating amino group on the phenanthroline backbone creates a molecule with unique electronic, steric, and hydrogen-bonding capabilities. These features make it a highly promising building block for the rational design of novel metallodrugs and sophisticated chemosensors.

Understanding the precise three-dimensional arrangement of atoms and the nature of intermolecular forces within the crystal lattice is paramount. This knowledge provides a foundational understanding of the molecule's reactivity, its potential for interacting with biological macromolecules, and the causality behind its function. This technical guide provides a comprehensive analysis of the synthesis, crystal structure, and supramolecular assembly of this compound, offering field-proven insights for researchers in medicinal chemistry and drug development.

Synthesis and Crystallization

The synthesis of this compound is achieved through the amination of its precursor, 5-nitro-1,10-phenanthroline. The protocol described is a self-validating system that has been reliably used to produce high-quality crystalline material suitable for single-crystal X-ray diffraction.[3][4]

Experimental Protocol: Synthesis

This procedure is adapted from the literature method reported by Oosthuizen, U., et al. (2019).[4]

Step 1: Dissolution of Precursor

-

Dissolve 3.49 g (15.5 mmol) of 5-nitro-1,10-phenanthroline in a 100 ml mixture of ethanol/dioxane (3:2 ratio).

-

Heat the mixture to 60°C with stirring until all solids are completely dissolved.

Step 2: Suspension Formation

-

Rapidly cool the solution to 4°C (e.g., in an ice bath) to form a fine suspension. This rapid cooling is crucial for creating a high surface area for the subsequent reaction.

Step 3: Addition of Reagents

-

To the suspension, add 6.84 g (9.84 mmol) of powdered hydroxylamine hydrochloride.

-

Follow this with the dropwise addition of a solution containing 7.27 g (129.5 mmol) of potassium hydroxide (KOH) in 100 ml of methanol. The slow addition of the strong base is essential to control the reaction rate and temperature.

Step 4: Reaction

-

Stir the resulting solution at 4°C for one hour.

-

After the initial hour, heat the reaction mixture to 60°C and maintain this temperature for an additional hour to ensure the reaction proceeds to completion.[4]

Step 5: Precipitation and Isolation

-

Pour the final reaction mixture onto ice. This will cause the product to precipitate out of the solution.

-

The resulting yellow precipitate of this compound is then collected by filtration.

Experimental Protocol: Crystallization

-

Single crystals suitable for X-ray diffraction are obtained by slow evaporation of a solution of the synthesized compound in a suitable solvent system, such as a mixture of ethanol and dioxane.[3]

Caption: Synthesis and crystallization workflow for this compound.

Crystal Structure Analysis

The crystal structure of this compound (C₁₂H₈N₄O₂) was determined by single-crystal X-ray diffraction. The compound crystallizes in the orthorhombic space group Pbca.[4] This section details the key structural parameters that define its molecular geometry and packing.

Crystallographic Data Summary

The fundamental data from the crystallographic analysis provides a fingerprint of the solid-state structure.

| Parameter | Value | Reference |

| Chemical Formula | C₁₂H₈N₄O₂ | [4] |

| Formula Weight | 240.22 g/mol | [4] |

| Crystal System | Orthorhombic | [4] |

| Space Group | Pbca | [4] |

| a (Å) | 14.265 (8) | [4] |

| b (Å) | 8.060 (4) | [4] |

| c (Å) | 17.564 (9) | [4] |

| Z (molecules/unit cell) | 8 | [4] |

| Calculated Density (Mg m⁻³) | 1.58 | [4] |

Molecular Geometry

The core of the molecule is the tricyclic 1,10-phenanthroline ring system, which is nearly planar. The most significant structural feature is the pronounced twist of the nitro group relative to this plane. The dihedral angle between the phenanthroline ring system and the plane of the nitro group is 23.75 (14)°.[3][4] This deviation from co-planarity is a direct consequence of steric hindrance between the oxygen atoms of the nitro group and the adjacent amino group and C-H bond on the phenanthroline ring. This steric clash forces the nitro group to rotate out of the plane to achieve a more energetically favorable conformation.

This non-planar arrangement has profound implications for the molecule's electronic properties. It partially disrupts the π-conjugation between the nitro group and the aromatic system, which in turn influences the ligand's metal-coordinating ability and its potential for intermolecular interactions.

Supramolecular Assembly and Intermolecular Interactions

The crystal packing is not governed by π–π stacking interactions, which are often observed in planar aromatic systems.[4] Instead, the supramolecular architecture is dominated by a robust network of hydrogen bonds. These interactions are critical for the stability of the crystal lattice and provide a blueprint for how the molecule might interact with biological targets.

Intramolecular Hydrogen Bonding

Within a single molecule, two key intramolecular hydrogen bonds are observed.[3][4]

-

An N—H···O bond exists between one of the hydrogen atoms of the amino group and an oxygen atom of the adjacent nitro group.

-

A weaker C—H···O interaction is also present between the hydrogen on C7 and an oxygen of the nitro group.

These interactions contribute to the relative orientation of the amino and nitro groups and enhance the overall conformational rigidity of the molecule.

Intermolecular Hydrogen Bonding

The individual molecules are linked into one-dimensional chains along the crystallographic a-axis through a series of intermolecular hydrogen bonds.[3][5]

-

N—H···N interactions: The second hydrogen of the amino group forms a hydrogen bond with one of the nitrogen atoms of the phenanthroline ring of an adjacent molecule.

-

C—H···N interactions: Aromatic C-H donors on one molecule interact with phenanthroline nitrogen acceptors on a neighboring molecule.

-

C—H···O interactions: Aromatic C-H donors also form hydrogen bonds with the oxygen atoms of the nitro groups on adjacent molecules.

Caption: Hydrogen bonding interactions leading to supramolecular chain formation.

This intricate network of directional interactions creates a stable, repeating pattern, demonstrating how specific functional groups orchestrate the assembly of molecules in the solid state.

Relevance to Drug Development and Medicinal Chemistry

The detailed crystal structure of this compound provides critical insights for its application in drug design, particularly in the development of metal-based therapeutics.

-

Chelation and Complex Stability: The primary function of the molecule is as a bidentate ligand, coordinating to metal ions through its two ring nitrogen atoms (N1 and N10). The electronic properties, modulated by the amino and nitro groups, directly influence the stability and redox potential of the resulting metal complexes. This is a key parameter in designing drugs that can, for instance, participate in redox cycling to generate reactive oxygen species (ROS) within cancer cells.

-

Target Interaction: The functional groups are crucial for biological recognition. The amino group acts as a hydrogen bond donor, while the nitro group and ring nitrogens are effective hydrogen bond acceptors. This specific arrangement of donors and acceptors can facilitate precise docking into the active sites of enzymes or the grooves of DNA, which are common targets for anticancer drugs.

-

Antitumor Potential: The proven antitumor activity of a palladium(II) complex of 5-amino-1,10-phenanthroline underscores the therapeutic potential of this ligand class.[6][7] The complex, [Pd(5-NH₂-phen)₂(NO₃)₂], significantly prolonged the survival time of hamsters with myeloid tumors.[6] The structural data presented here is essential for understanding the stereochemistry of such complexes and for designing second-generation analogues with improved efficacy and reduced toxicity. The antioxidant capacity of this ligand and its palladium complex further highlights its potential in modulating cellular redox environments.[7]

-

Foundation for Structure-Activity Relationships (SAR): This crystal structure serves as a validated, foundational model for computational studies. Researchers can use this high-resolution data to build and validate models for docking simulations, predict the geometries of new metal complexes, and establish robust SAR. By understanding how the defined structure relates to biological activity, scientists can rationally modify the ligand to enhance target affinity and selectivity.

Conclusion

The solid-state structure of this compound is a testament to the elegant interplay of molecular geometry and non-covalent interactions. The analysis reveals a molecule with a sterically-induced twist in its nitro group and a supramolecular architecture dominated by a network of specific intra- and intermolecular hydrogen bonds. This detailed crystallographic knowledge is not merely academic; it provides an indispensable, authoritative foundation for professionals in drug development. It explains the causality behind the molecule's properties as a sophisticated ligand and enables the data-driven design of next-generation metal-based therapeutic agents with precisely tailored functions.

References

-

Representation of the packing of 5-amino-6-nitro-1,10-phenanthroline... - ResearchGate. Available at: [Link]

-

Oosthuizen, U., Schutte-Smith, M., & Visser, H. G. (2019). 6-Nitro-1,10-phenanthrolin-5-amine. IUCrData, 4(8), x191016. Available at: [Link]

-

Demirhan, N., & Tuncel Elmali, F. (2003). Spectrophotometric Determination of Iron(II) with this compound. Turkish Journal of Chemistry, 27(3), 315-321. Available at: [Link]

-

Spectrophotometric Determination of Iron(II) with this compound. (2003). Turkish Journal of Chemistry. Available at: [Link]

-

Spectrophotometric Determination of Iron(II) with this compound - TÜBİTAK Academic Journals. (2003). Available at: [Link]

-

Oosthuizen, U., Schutte-Smith, M., & Visser, H. G. (2019). 6-Nitro-1,10-phenanthrolin-5-amine. ResearchGate. Available at: [Link]

-

Spectrophotometric determination of iron(II) with 5- nitro-6-amino-1,10-phenanthroline. (2003). ResearchGate. Available at: [Link]

-

Exploring the Potential of a New Nickel(II):Phenanthroline Complex with L-isoleucine as an Antitumor Agent: Design, Crystal Structure, Spectroscopic Characterization, and Theoretical Insights. (2024). National Institutes of Health (NIH). Available at: [Link]

-

Spectrophotometric determination of iron(II) with this compound. (2003). Yildiz Technical University Academic Data Management System. Available at: [Link]

-

Synthesis and Characterization of 1,10-Phenanthroline-mono-N-oxides. (2020). National Institutes of Health (NIH). Available at: [Link]

-

THE IMPROVED SYNTHESIS OF 5-NITRO-1, 10-PHENANTHROLINE. (1947). ACS Publications. Available at: [Link]

-

Miteva, M., et al. (2003). Antitumour activity of novel 1,10-phenanthroline and 5-amino-1,10-phenanthroline derivatives. PubMed. Available at: [Link]

-

5-nitro-1,10-phenanthroline. Stenutz. Available at: [Link]

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). National Institutes of Health (NIH). Available at: [Link]

-

Neykov, M., & Kaloyanov, N. (2017). ANTIOXIDANT CAPACITY OF 1,10-PHENANTHROLINE, 5-AMINO-1,10-PHENANTHROLINE AND THEIR Pd-COMPLEXES. ResearchGate. Available at: [Link]

-

EXPERIMENT 5 Molecular Absorption Spectroscopy: Determination of Iron with 1,10-Phenanthroline. University of Massachusetts Amherst. Available at: [Link]

-

Spectroscopy study of 5-amino-1,10-phenanthroline. (2004). PubMed. Available at: [Link]

-

Iron by 1,10-phenanthroline assay. Royal Society of Chemistry. Available at: [Link]

Sources

- 1. 1,10-phenanthroline: Chemical properties, applications, and future prospects_Chemicalbook [chemicalbook.com]

- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.iucr.org [journals.iucr.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Antitumour activity of novel 1,10-phenanthroline and 5-amino-1,10-phenanthroline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journal.uctm.edu [journal.uctm.edu]

An In-depth Technical Guide to the Electrochemical Behavior of 5-Nitro-6-amino-1,10-phenanthroline

Abstract

This technical guide provides a comprehensive analysis of the electrochemical behavior of 5-Nitro-6-amino-1,10-phenanthroline (NA-Phen). Synthesizing foundational principles of electrochemistry with insights into the unique electronic landscape of the NA-Phen molecule, this document serves as a critical resource for researchers, chemists, and professionals in drug development. We will explore the molecule's synthesis, its distinct redox characteristics stemming from the interplay of the electron-withdrawing nitro group and the electron-donating amino group on the phenanthroline scaffold, and its potential applications in electrochemical sensing and catalysis. This guide is structured to provide not only theoretical understanding but also practical, field-proven insights into the experimental investigation of this versatile molecule.

Introduction: The Dichotomous Nature of this compound

1,10-phenanthroline and its derivatives are a cornerstone in coordination chemistry, renowned for their rigid, planar structure and potent chelating abilities with a wide array of metal ions. The introduction of substituents onto the phenanthroline ring system allows for the fine-tuning of its electronic and, consequently, its electrochemical properties. In this compound, we encounter a fascinating molecule characterized by a significant electronic push-pull effect. The potent electron-withdrawing nitro group (-NO₂) and the electron-donating amino group (-NH₂) at adjacent positions create a unique electronic environment that profoundly influences its redox behavior.

This guide will dissect the electrochemical signature of NA-Phen, which is a composite of the individual redox activities of the nitro group, the amino group, and the phenanthroline core, all modulated by their mutual electronic influence. Understanding this behavior is paramount for harnessing NA-Phen in the development of novel electrochemical sensors, catalysts, and potentially, as a ligand in redox-active therapeutic agents.[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through the amination of 5-nitro-1,10-phenanthroline.[2] The parent compound, 5-nitro-1,10-phenanthroline, can be synthesized by the nitration of 1,10-phenanthroline.[3]

Synthesis Protocol

A literature method for the synthesis of 6-Nitro-1,10-phenanthrolin-5-amine (an alternative nomenclature for the same compound) involves the following steps[2]:

-

Dissolution: 5-nitro-1,10-phenanthroline is dissolved in a mixture of ethanol and dioxane.

-

Heating: The solution is heated to ensure complete dissolution of the starting material.

-

Amination: The amination is carried out, resulting in the formation of the title compound.

It is crucial to control the reaction conditions to ensure selective amination at the 6-position. The final product is typically a yellow precipitate that can be purified by recrystallization.[2]

The Electrochemical Landscape of NA-Phen: A Tale of Two Functional Groups

The electrochemical behavior of NA-Phen is dominated by two primary redox processes: the reduction of the nitro group and the oxidation of the amino group. The phenanthroline ring itself can also undergo reduction at very negative potentials.

The Reductive Pathway: Probing the Nitro Group

The electrochemical reduction of aromatic nitro compounds is a well-studied process that generally proceeds in a stepwise manner. The exact reduction potentials and the stability of intermediates are highly dependent on the pH of the electrolyte solution.[4]

General Mechanism of Nitro Group Reduction:

The reduction of a nitro group to an amino group is a six-electron, six-proton process. The commonly accepted pathway involves the formation of nitroso and hydroxylamine intermediates.[5]

Figure 1: General electrochemical reduction pathway of an aromatic nitro group.

For NA-Phen, the electron-withdrawing nature of the nitro group is expected to lower the electron density of the phenanthroline ring system, making its reduction occur at less negative potentials compared to unsubstituted phenanthroline. The presence of the adjacent electron-donating amino group will likely have a counteracting, though less dominant, effect on the reduction potential of the nitro group.

The Oxidative Pathway: The Role of the Amino Group

The amino group in NA-Phen is susceptible to electrochemical oxidation. The oxidation of aromatic amines typically proceeds via the formation of a radical cation, which can then undergo further reactions, including polymerization.[6] The electropolymerization of 5-amino-1,10-phenanthroline has been reported to occur through the oxidation of the amino group.[7]

The ease of oxidation of the amino group in NA-Phen will be influenced by the electron-withdrawing nitro group, which is expected to make the oxidation occur at more positive potentials compared to 5-amino-1,10-phenanthroline.

Voltammetric Analysis of this compound: A Practical Guide

Cyclic voltammetry (CV) is a powerful technique to investigate the electrochemical behavior of NA-Phen. A typical CV experiment would reveal the reduction peak(s) corresponding to the nitro group and the oxidation peak of the amino group.

Proposed Experimental Protocol for Cyclic Voltammetry

-

Electrode Preparation: A glassy carbon electrode (GCE) is polished with alumina slurry, followed by sonication in deionized water and ethanol to ensure a clean and reproducible surface.

-

Electrolyte Solution: A suitable supporting electrolyte is prepared, for example, 0.1 M phosphate buffer solution (PBS) at a specific pH. The choice of pH is critical as it will significantly affect the redox potentials.

-

Analyte Solution: A stock solution of NA-Phen is prepared in a suitable solvent (e.g., ethanol or DMSO) and then diluted to the desired concentration in the electrolyte solution.

-

Electrochemical Cell Setup: A standard three-electrode cell is used, with the GCE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.

-

Voltammetric Scan: The potential is scanned from an initial potential where no reaction occurs towards negative potentials to observe the reduction of the nitro group, and then the scan direction is reversed to observe any corresponding oxidation peaks. A separate experiment scanning towards positive potentials will reveal the oxidation of the amino group.

Expected Voltammetric Profile

Based on the electrochemical behavior of related compounds, the cyclic voltammogram of NA-Phen is expected to exhibit the following features:

-

Cathodic Scan (Negative Potentials): One or more irreversible reduction peaks corresponding to the multi-step reduction of the nitro group to the amine. The exact potentials will be pH-dependent.

-

Anodic Scan (Positive Potentials): An irreversible oxidation peak corresponding to the oxidation of the amino group.

Table 1: Predicted Redox Behavior of this compound

| Redox Process | Expected Potential Range (vs. Ag/AgCl) | pH Dependence | Reversibility |

| Nitro Group Reduction | -0.4 V to -1.0 V | Highly Dependent | Irreversible |

| Amino Group Oxidation | +0.8 V to +1.2 V | Dependent | Irreversible |

Note: The potential ranges are estimates based on literature values for similar compounds and are subject to variation based on experimental conditions.

Figure 2: Experimental workflow for the cyclic voltammetric analysis of NA-Phen.

Potential Applications in Drug Development and Scientific Research

The unique electrochemical properties of this compound open up a range of potential applications.

-

Electrochemical Sensors: The well-defined redox peaks of NA-Phen can be exploited for the development of electrochemical sensors. For instance, the interaction of NA-Phen with metal ions can lead to shifts in its redox potentials, providing a basis for sensitive and selective metal ion detection.[8]

-

Redox-Active Ligands: As a ligand, NA-Phen can be used to synthesize metal complexes with tunable redox properties.[9] These complexes could find applications in catalysis, where the redox activity of the ligand can participate in the catalytic cycle.

-

Pro-drug Design: The nitro group in NA-Phen can be considered a pro-drug moiety. In hypoxic environments, such as those found in solid tumors, the nitro group can be selectively reduced to a cytotoxic amine, offering a targeted approach to cancer therapy. The electrochemical properties of NA-Phen are crucial for understanding and predicting this bio-reductive activation.

Conclusion: A Molecule of Rich Electrochemical Promise

This compound presents a compelling case study in the electrochemical behavior of multifunctional organic molecules. The interplay of its electron-donating and electron-withdrawing substituents on the robust phenanthroline framework gives rise to a rich and complex redox chemistry. While direct and detailed electrochemical data for NA-Phen remains a subject for further investigation, this guide has provided a comprehensive overview based on the established principles of electrochemistry and the behavior of analogous compounds. The insights provided herein are intended to serve as a foundational resource for researchers and scientists, empowering them to explore and exploit the vast potential of this intriguing molecule in their respective fields.

References

- Neykov, M., & Kaloyanov, N. (2017). ANTIOXIDANT CAPACITY OF 1,10-PHENANTHROLINE, 5-AMINO-1,10-PHENANTHROLINE AND THEIR Pd-COMPLEXES. Journal of Chemical Technology and Metallurgy, 52(5), 777-780.

-

DTIC. (n.d.). Electrochemical Reduction of Nitro-Aromatic Compounds Product Studies and Mathematical Modeling. Retrieved from [Link]

-

ResearchGate. (2022). Cyclic voltammograms of previously investigated NO₂Ph substituted... Retrieved from [Link]

-

ResearchGate. (n.d.). Electrochemical reduction pathway of the nitro group (NO2) to an amino group (NH2)... Retrieved from [Link]

- Abakumova, R. A., Kataeva, O. N., & Budnikova, Y. G. (2016). Studying the Mechanisms of Nitro Compounds Reduction (A-Review).

-

ResearchGate. (n.d.). Absorption spectra for (A) 5-amino-1,10-phenanthroline, (B) Phen-Si,... Retrieved from [Link]

- Controlled Amino-functionalization by Electrochemical Reduction of Bromo and Nitro Azo Benzene Layers Bound to Si(111) Surfaces. (2014). Physical Chemistry Chemical Physics, 16(35), 18843-18851.

- Vos, J. G., & Kelly, J. M. (2016). Electrochemical and DFT study of the reduction of substituted phenanthrolines. Inorganica Chimica Acta, 453, 569-574.

-

ACS Electrochemistry. (2022). Nitro Substrates in Reductive Electrosynthesis: A Review. Retrieved from [Link]

-

MDPI. (2018). Synthesis and Characterization of 1,10-Phenanthroline-mono-N-oxides. Retrieved from [Link]

-

ResearchGate. (2017). ANTIOXIDANT CAPACITY OF 1,10-PHENANTHROLINE, 5-AMINO-1,10-PHENANTHROLINE AND THEIR Pd-COMPLEXES. Retrieved from [Link]

-

ResearchGate. (2019). 6-Nitro-1,10-phenanthrolin-5-amine. Retrieved from [Link]

- Electrochemical Behaviour of Organic Explosive Compounds in Ionic Liquids. (2016). Electrochimica Acta, 211, 843-853.

-

PMC. (2022). 1H-Imidazo[4,5-f][10][11]phenanthroline Derivatives as Promising Ligands for Ir and Ru Complex Compounds for Applications in LECs: Mini-Review. Retrieved from [Link]

-

ResearchGate. (n.d.). The Electrochemistry of Nitro, Nitroso, and Related Compounds. Retrieved from [Link]

-

ResearchGate. (2001). Electrochemical study of nitrostilbene derivatives: Nitro group as a probe of the push-pull effect. Retrieved from [Link]

-

ResearchGate. (n.d.). Electrochemical initiation step involving the 5-amino-1, 10-phenanthroline ligand. Retrieved from [Link]

-

PMC. (2022). Influence of Electronic Modulation of Phenanthroline-Derived Ligands on Separation of Lanthanides and Actinides. Retrieved from [Link]

-

IJRASET. (2018). Electrooxidation and Kinetic Study of p-Nitroaniline in Acidic Solution. Retrieved from [Link]

-

ResearchGate. (2019). Electrochemical Behavior of the 1,10-Phenanthroline Ligand on a Multiwalled Carbon Nanotube Surface and Its Relevant Electrochemistry for Selective Recognition of Copper Ion and Hydrogen Peroxide Sensing. Retrieved from [Link]

-

Semantic Scholar. (2012). 1,10-Phenanthroline Modulated Redox Potentials Explored for Benign Iron Speciation Analysis. Retrieved from [Link]

-

ResearchGate. (n.d.). Representation of the packing of 5-amino-6-nitro-1,10-phenanthroline... Retrieved from [Link]

-

PubMed. (2022). Oxidative damage by 1,10-phenanthroline-5,6-dione and its silver and copper complexes lead to apoptotic-like death in Trichomonas vaginalis. Retrieved from [Link]

-

ResearchGate. (n.d.). Electrochemical and spectroelectrochemical studies of complexes of 1,10-phenanthroline-5,6-dione. Retrieved from [Link]

- Spectrophotometric Determination of Iron(II) with this compound. (2003). Turkish Journal of Chemistry, 27(3), 315-321.

-

ACS Publications. (1947). THE IMPROVED SYNTHESIS OF 5-NITRO-1, 10-PHENANTHROLINE. Retrieved from [Link]

-

TÜBİTAK Academic Journals. (2003). Spectrophotometric Determination of Iron(II) with this compound. Retrieved from [Link]

-

ResearchGate. (2003). Spectrophotometric determination of iron(II) with 5- nitro-6-amino-1,10-phenanthroline. Retrieved from [Link]

- Spectrophotometric Determination of Iron(II) with this compound. (2003). Turkish Journal of Chemistry, 27(3), 315-321.

-

NIH. (2024). The rapid synthesis of 1,10-phenanthroline-5,6-diimine (Phendiimine) and its fascinating photo-stimulated behavior. Retrieved from [Link]

-

ACS Publications. (1949). Reaction of Ferrous and Ferric Iron with 1,10-Phenanthroline. III. The Ferrous Monophenanthroline Complex and the Colorimetric Determination of Phenanthroline. Retrieved from [Link]

Sources

- 1. Influence of Electronic Modulation of Phenanthroline-Derived Ligands on Separation of Lanthanides and Actinides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. ijraset.com [ijraset.com]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

A Technical Guide to Assessing the Thermal Stability of 5-Nitro-6-amino-1,10-phenanthroline

Abstract

This technical guide provides a comprehensive framework for evaluating the thermal stability of 5-Nitro-6-amino-1,10-phenanthroline. Intended for researchers, chemists, and drug development professionals, this document outlines the critical theoretical considerations and detailed experimental protocols necessary for a thorough safety and stability assessment. While specific thermal decomposition data for this compound is not extensively published, this guide establishes a robust methodology based on established techniques for analogous nitro-aromatic and phenanthroline-based compounds. We detail the principles and step-by-step execution of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), explaining the causal relationships behind experimental parameters. The objective is to equip scientists with the necessary tools to characterize thermal behavior, identify potential hazards, and ensure safe handling and processing of this and similar energetic molecules.

Introduction: The Need for Thermal Characterization

This compound is a substituted aromatic heterocycle featuring both a nitro (-NO₂) and an amino (-NH₂) group on the rigid phenanthroline backbone. This unique structure makes it a valuable ligand in coordination chemistry and a potential intermediate in the synthesis of more complex molecules, including those with applications in materials science and pharmaceuticals[1][2][3]. The presence of the nitro group, a well-known energetic functional group, alongside an amino group, raises significant questions about the compound's thermal stability. The decomposition of such molecules can be highly exothermic, posing potential risks of thermal runaway if not properly understood and controlled.

Therefore, a thorough characterization of its thermal properties is not merely an academic exercise but a critical prerequisite for safe handling, storage, and application. This guide provides the scientific rationale and practical protocols to perform this essential analysis.

Theoretical Foundations: Decomposition of Nitro-Aromatic Compounds

The thermal stability of a nitro-aromatic compound is intrinsically linked to the energy of the Carbon-Nitro (C-NO₂) bond. The decomposition process is often initiated by the homolytic cleavage of this bond, generating radical species that can trigger a cascade of exothermic reactions. The presence of an adjacent amino group can further influence the decomposition pathway, potentially participating in intramolecular cyclization or redox reactions upon heating.

Key factors influencing thermal stability include:

-

Molecular Structure : The arrangement of functional groups and the overall steric and electronic environment of the aromatic system.

-

Intermolecular Interactions : Hydrogen bonding and crystal packing forces in the solid state can significantly impact the energy required to initiate decomposition.

-

Heating Rate : Faster heating rates can shift decomposition to higher temperatures.

-

Atmosphere : The presence of oxygen can lead to different, often more complex, decomposition pathways compared to an inert atmosphere like nitrogen or argon.

Experimental Assessment: A Dual-Technique Approach

To obtain a comprehensive thermal profile, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is essential.

-

Thermogravimetric Analysis (TGA) : Measures the change in mass of a sample as a function of temperature or time.[4] It provides quantitative information about decomposition temperatures, the presence of residual solvents or water, and the mass of non-volatile residues.

-

Differential Scanning Calorimetry (DSC) : Measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally.[5] It detects both endothermic events (like melting) and exothermic events (like decomposition), providing crucial data on the energy released. For nitro-containing compounds, a significant exotherm is a primary indicator of a hazardous decomposition event.[6][7]

The synergy of these techniques allows for a robust assessment: TGA shows when mass is lost, while DSC shows how much energy is associated with that event.

Causality in Experimental Design

The choice of experimental parameters is critical for obtaining meaningful and reproducible data.

-

Heating Rate (β) : A standard rate of 10 °C/min is often used for initial screening.[8] Slower rates (e.g., 1-5 °C/min) can provide better resolution of overlapping thermal events, while faster rates can simulate rapid heating scenarios.

-

Atmosphere : An inert nitrogen atmosphere is typically used to prevent oxidative side reactions, allowing for the study of the intrinsic thermal decomposition of the molecule itself.

-

Sample Mass : A small sample size (typically 1-5 mg) is used to minimize thermal gradients within the sample and to ensure safety, especially with potentially explosive materials.[9]

-

Crucible Type : Aluminum pans are common for DSC, but for higher temperatures or reactive samples, ceramic or gold-plated pans may be necessary. Open or pierced-lid crucibles are used to allow evolved gases to escape.

Experimental Workflows and Protocols

The following diagram and protocols outline a systematic approach to assessing the thermal stability of this compound.

Caption: Workflow for Thermal Stability Assessment.

Protocol: Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition (Td) and characterize mass loss events.

-

Instrument Calibration: Ensure the instrument's mass and temperature signals are calibrated according to the manufacturer's guidelines.

-

Sample Preparation: Accurately weigh 1-3 mg of dry, finely ground this compound into a TGA crucible (e.g., alumina).

-

Experimental Setup:

-

Place the crucible onto the TGA balance.

-

Set the purge gas to Nitrogen (N₂) at a flow rate of 20-50 mL/min.

-

Equilibrate the furnace at a starting temperature of 30 °C.

-

-

Heating Program: Heat the sample from 30 °C to 600 °C at a constant rate of 10 °C/min.

-

Data Analysis:

-

Plot the mass (%) versus temperature (°C).

-

Determine the onset temperature of decomposition (Td), often defined as the temperature at which 5% weight loss occurs (Td5%).[8]

-

Identify the number of decomposition steps and the percentage of mass lost in each step.

-

Note the temperature of the maximum rate of decomposition from the derivative curve (DTG).

-

Protocol: Differential Scanning Calorimetry (DSC)

Objective: To identify melting phenomena and measure the temperature and enthalpy of exothermic decomposition.

-

Instrument Calibration: Calibrate the instrument's temperature and enthalpy response using a certified indium standard.

-

Sample Preparation: Accurately weigh 1-3 mg of the sample into a vented aluminum DSC pan. Crimp the lid securely. Prepare an empty, sealed pan as a reference.

-

Experimental Setup:

-

Place the sample and reference pans into the DSC cell.

-

Set the purge gas to Nitrogen (N₂) at a flow rate of 20-50 mL/min.

-

Equilibrate the cell at a starting temperature of 30 °C.

-

-

Heating Program: Heat the sample from 30 °C to a temperature just beyond the final decomposition event observed in TGA (e.g., 400 °C), at a rate of 10 °C/min. Safety Note: Do not heat to a higher temperature than necessary to avoid over-pressurizing the cell.

-

Data Analysis:

-

Plot the heat flow (W/g) versus temperature (°C).

-

Identify any endothermic peaks, which may correspond to melting (Tm).

-

Identify the onset temperature of any exothermic peaks, which indicate decomposition (Texo).

-

Integrate the area under the exothermic peak to calculate the enthalpy of decomposition (ΔHd in J/g). A high enthalpy of decomposition (>500 J/g) suggests a significant hazard potential.[7]

-

Data Interpretation and Expected Results

While specific data for this compound is pending experimental determination, we can hypothesize a thermal profile based on related structures. The data below is illustrative.

| Parameter | Symbol | Technique | Expected Value Range | Significance |

| Onset of Decomposition (5% loss) | Td5% | TGA | 200 - 350 °C | Indicates the start of significant thermal instability. |

| Melting Point | Tm | DSC | 150 - 250 °C | Defines the transition from solid to liquid phase. Decomposition may occur before, during, or after melting. |

| Onset of Exotherm | Texo | DSC | 220 - 370 °C | The temperature at which hazardous energy release begins. |

| Enthalpy of Decomposition | ΔHd | DSC | 800 - 2500 J/g | Quantifies the energy released; a critical parameter for assessing thermal hazard severity. |

A typical decomposition profile might show a sharp, single-step weight loss in the TGA curve, corresponding to a strong, sharp exotherm in the DSC curve occurring at a similar temperature. The proximity of the melting point to the decomposition exotherm is a critical safety consideration; a substance that decomposes at or near its melting point can be particularly hazardous.

Safety, Handling, and Hazard Assessment

The combination of an aromatic system with both nitro and amino functional groups classifies this compound as an energetic material. All handling should be performed with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, in a well-ventilated area or fume hood.

-

Avoidance of Ignition Sources : Keep the material away from heat, sparks, open flames, and static discharge.

-

Scale Limitations : Initial characterization and synthesis should be performed on a small scale (milligrams to a few grams).

-

Thermal Hazard Evaluation : The DSC data is paramount. A low onset temperature (Texo) combined with a high enthalpy of decomposition (ΔHd) indicates a high potential for a thermal runaway reaction. This data can be used to calculate further safety parameters like the Time to Maximum Rate (TMR) under adiabatic conditions, which is crucial for process safety and scale-up considerations.

Conclusion

The thermal stability of this compound is a defining characteristic for its safe application and development. This guide provides a robust, scientifically-grounded framework for its evaluation using standard thermal analysis techniques. By systematically applying the TGA and DSC protocols detailed herein, researchers can determine critical safety parameters such as the onset of decomposition and the energy released. This essential data enables informed decisions regarding handling procedures, process conditions, and the overall viability of this compound in further research and development.

References

-

Zeng, L. (1995). The Synthesis and Characterization of Novel 5,6-disubstituted 1,10-phenanthrolines. Eastern Illinois University. [Link]

-

Gao, Y. et al. (2017). Carbazole-based linear conjugated molecules: Structure-property relationships and device properties. ResearchGate. [Link]

-

Steel, P. J., & Varela, F. (2003). Synthesis, characterization and electrochemical polymerization of eight transition-metal complexes of 5-amino-1,10-phenanthroline. Journal of the Chemical Society, Dalton Transactions. [Link]

-

Castellini, E. et al. (2019). Thermogravimetric curves (TGA and DTGA) and mass analysis of the evolved gases. ResearchGate. [Link]

-

Grecu, T. et al. (2017). Investigation of thermal stability of some nitroaromatic derivatives by dsc. ResearchGate. [Link]

-

Li, J. et al. (2022). The thermogravimetric analysis for compounds 1-3. ResearchGate. [Link]

-

Nanding, A. (n.d.). Thermogravimetric Analysis. Community College of Rhode Island. [Link]

-

Canle, M. et al. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. ResearchGate. [Link]

-

Kollár, L. et al. (2021). Synthesis and Characterization of 1,10-Phenanthroline-mono-N-oxides. National Center for Biotechnology Information (PMC). [Link]

-

Case, F. H. (1951). The Improved Synthesis of 5-Nitro-1,10-phenanthroline. The Journal of Organic Chemistry. [Link]

-

Demirhan, N., & Elmalı, F. T. (2025). Spectrophotometric determination of iron(II) with this compound. ResearchGate. [Link]

-

Stipa, P. et al. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. University of Camerino. [Link]

-

Khan, I. et al. (2020). Thermogravimetric analysis (TGA) curve for the decomposition of [VO(chrys)phenCl]. ResearchGate. [Link]

-

Dale, D. (2006). A comparison of DSC and Radex for the investigation of safety parameters for inhomogeneous systems. IChemE. [Link]

-

Esmaeilpour, M. et al. (2024). The rapid synthesis of 1,10-phenanthroline-5,6-diimine (Phendiimine) and its fascinating photo-stimulated behavior. National Center for Biotechnology Information (PMC). [Link]

-

Demirhan, N., & Elmalı, F. T. (2003). Spectrophotometric Determination of Iron(II) with this compound. TÜBİTAK Academic Journals. [Link]

-

Demirhan, N., & Elmalı, F. T. (2003). Spectrophotometric Determination of Iron(II) with this compound. Semantic Scholar. [Link]

Sources

- 1. scholars.eiu.edu [scholars.eiu.edu]

- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 3. "Spectrophotometric Determination of Iron(II) with 5-Nitro-6-amino-1,10" by NEBAHAT DEMİRHAN and FİKRİYE TUNCEL ELMALI [journals.tubitak.gov.tr]

- 4. etamu.edu [etamu.edu]

- 5. Differential Scanning Calorimetry - Overview | Malvern Panalytical [malvernpanalytical.com]

- 6. researchgate.net [researchgate.net]

- 7. pubblicazioni.unicam.it [pubblicazioni.unicam.it]

- 8. researchgate.net [researchgate.net]

- 9. icheme.org [icheme.org]

5-Nitro-6-amino-1,10-phenanthroline: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of 5-Nitro-6-amino-1,10-phenanthroline, a heterocyclic organic compound of significant interest to researchers, scientists, and drug development professionals. This document covers its chemical identity, synthesis, and key applications, with a focus on its role in coordination chemistry and potential therapeutic uses.

Core Chemical Identity

Chemical Name: this compound

CAS Number: 168646-53-5[1]

Molecular Formula: C₁₂H₈N₄O₂

Molecular Weight: 240.22 g/mol

Synonyms: 6-Nitro-1,10-phenanthrolin-5-amine

While direct commercial suppliers for this compound are not readily found, its precursor, 5-Nitro-1,10-phenanthroline (CAS: 4199-88-6), is widely available from suppliers such as Biosynth, Tokyo Chemical Industry (TCI), and Thermo Scientific Chemicals.[2][3][4][5] Researchers can synthesize the target compound from this precursor.

Synthesis and Characterization

The synthesis of this compound can be achieved from the more common 5-nitro-1,10-phenanthroline. A general approach involves the reduction of the nitro group to an amino group. A published method for a similar compound, 6-Nitro-1,10-phenanthrolin-5-amine, involves dissolving the phenanthroline precursor in a mixture of ethanol and dioxane, followed by a reaction with a reducing agent.[6]

Illustrative Synthesis Pathway:

Caption: Synthesis of this compound.

Characterization:

The identity and purity of synthesized this compound can be confirmed using a suite of analytical techniques:

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons with shifts influenced by the electron-donating amino group and electron-withdrawing nitro group. |

| ¹³C NMR | Distinct signals for the carbon atoms in the phenanthroline backbone, with chemical shifts reflecting the substituent effects. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight (240.22 g/mol ). |

| FT-IR Spectroscopy | Characteristic absorption bands for N-H stretching of the amino group, and symmetric and asymmetric stretching of the nitro group. |

| Elemental Analysis | Experimental percentages of C, H, and N that align with the theoretical values for C₁₂H₈N₄O₂. |

Scientific and Technical Applications

This compound and its derivatives are valuable in several areas of research and development due to their unique electronic and structural properties.

Coordination Chemistry and Metal Ion Detection

As a derivative of 1,10-phenanthroline, this compound is an excellent chelating agent for various metal ions. The presence of both an electron-donating amino group and an electron-withdrawing nitro group can modulate the electronic properties of the resulting metal complexes.

One notable application is in the spectrophotometric determination of iron(II). This compound forms a colored complex with Fe(II), allowing for its quantitative analysis.[7][8] The method is based on the formation of a stable tris(this compound)iron(II) complex.[8]

Experimental Protocol: Spectrophotometric Determination of Iron(II)

-

Preparation of Standard Solutions: Prepare a stock solution of Fe(II) and a solution of this compound in a suitable solvent (e.g., ethanol).

-

Complex Formation: In a series of volumetric flasks, add varying concentrations of the Fe(II) standard solution. Add an excess of the this compound solution to each flask.

-

pH Adjustment: Adjust the pH of the solutions to the optimal range for complex formation (typically acidic).[8]

-

Measurement: Dilute the solutions to the mark and measure the absorbance at the wavelength of maximum absorption for the Fe(II) complex.

-

Calibration Curve: Plot a graph of absorbance versus Fe(II) concentration to create a calibration curve.

-

Sample Analysis: Treat the unknown sample in the same manner and determine its Fe(II) concentration from the calibration curve.

Drug Development and Biological Activity

Phenanthroline derivatives have garnered significant attention in drug development for their potential therapeutic properties, including anticancer and antimicrobial activities.[9] The ability of these compounds to intercalate with DNA and inhibit enzymes makes them promising candidates for new drug discovery.

While specific studies on the biological activity of this compound are limited, research on related compounds provides valuable insights. For instance, palladium(II) complexes of 5-amino-1,10-phenanthroline have demonstrated antitumour activity in animal models.[10] Furthermore, 5-nitro-1,10-phenanthroline has been identified as a lead compound with a dual mechanism of action against Mycobacterium tuberculosis.[11] These findings suggest that this compound could serve as a valuable scaffold for the design of novel therapeutic agents.

Logical Relationship in Drug Discovery:

Caption: Drug discovery workflow for phenanthroline derivatives.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) for the closely related 5-Nitro-1,10-phenanthroline, which indicates that it can cause skin and eye irritation.[12] Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential.

Conclusion

This compound is a versatile compound with significant potential in both analytical chemistry and medicinal research. While its direct commercial availability may be limited, its synthesis from readily available precursors opens up avenues for its exploration. The unique combination of functional groups on the phenanthroline scaffold makes it a compelling candidate for the development of novel metal complexes and therapeutic agents. Further research into the biological activities of this specific compound and its derivatives is warranted.

References

-

ResearchGate. Representation of the packing of 5-amino-6-nitro-1,10-phenanthroline... [Link]

-

Rose Scientific. 5-Nitro-1,10-phenanthroline, 98%. [Link]

-

ACS Publications. THE IMPROVED SYNTHESIS OF 5-NITRO-1, 10-PHENANTHROLINE. [Link]

-

ResearchGate. (PDF) 6-Nitro-1,10-phenanthrolin-5-amine. [Link]

-

PubMed. Dual Mechanism of Action of 5-Nitro-1,10-Phenanthroline against Mycobacterium tuberculosis. [Link]

-

National Institutes of Health. Synthesis and Characterization of 1,10-Phenanthroline-mono-N-oxides. [Link]

-

Turkish Journal of Chemistry. Spectrophotometric Determination of Iron(II) with this compound. [Link]

-

TÜBİTAK Academic Journals. Spectrophotometric Determination of Iron(II) with this compound. [Link]

-

PubMed. Antitumour activity of novel 1,10-phenanthroline and 5-amino-1,10-phenanthroline derivatives. [Link]

Sources

- 1. 168646-53-5|this compound|BLD Pharm [bldpharm.com]

- 2. biosynth.com [biosynth.com]

- 3. 5-Nitro-1,10-phenanthroline | 4199-88-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. 5-Nitro-1,10-phenanthroline, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. A11428.03 [thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. Spectrophotometric Determination of Iron(II) with this compound | Semantic Scholar [semanticscholar.org]

- 8. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 9. 1,10-phenanthroline: Chemical properties, applications, and future prospects_Chemicalbook [chemicalbook.com]